

Biological Activity of 3-Methylisothiazol-4-amine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Methylisothiazol-4-amine

Cat. No.: B1314455

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The isothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide focuses on derivatives of **3-Methylisothiazol-4-amine**, offering a comparative analysis of their biological activities based on available experimental data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Enzyme Inhibition Activity

Derivatives of **3-Methylisothiazol-4-amine** have been investigated for their potential as enzyme inhibitors, particularly in the context of cancer and autoimmune diseases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in rapidly proliferating cells, such as cancer cells.^[1]

Table 1: DHODH Inhibition by a **3-Methylisothiazol-4-amine** Derivative

| Compound ID | Structure | Assay Type | Target | EC50 | Source |
|-------------|----------------------------------------------------------------------------------------------------------|------------|--------|-------------------|--------|
| Example 129 | N-(5-fluoro-2-((6-(3-methylisothiazol-4-yl)-[2][3][4]triazolo[4,3-b]pyridazin-3-yl)thio)phenyl)acetamide | Cell-based | DHODH | Data not provided | [1] |

Structure of Example 129 is not publicly available in the search results.

NF-κB Inducing Kinase (NIK) Inhibition

NIK is a critical kinase in the non-canonical NF-κB signaling pathway, which is implicated in inflammation and certain cancers.[2]

Table 2: NIK Inhibition by a **3-Methylisothiazol-4-amine** Derivative

| Compound ID | Structure | Assay Type | Target | IC50 | Source |
|------------------|------------------------------------------------------------------------------------------------------------------------------------|------------|--------|-------------------|--------|
| Intermediate 446 | tert-butyl (1-(6-((2-((tert-butyl)dimethylsilyl)oxy)ethyl)amino)-5-(3-methylisothiazol-4-yl)pyrimidin-4-yl)azetidin-3-yl)carbamate | Enzymatic | NIK | Data not provided | [2] |

Structure of Intermediate 446 is not publicly available in the search results.

Antimicrobial and Antifungal Activity

While specific data for a broad range of **3-Methylisothiazol-4-amine** derivatives is limited, the isothiazole core is well-known for its potent antimicrobial properties. The closely related isothiazolinones, such as Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI), are widely used as biocides.[\[3\]](#)

Table 3: Antimicrobial Activity of Representative Isothiazolinones

| Compound | Target Organism | MIC (µg/mL) | Source |
|-----------------------------------|---------------------------|---------------------|---------------------|
| Methylisothiazolinone (MI) | Schizosaccharomyces pombe | 245 | [3] |
| Escherichia coli | 41 | [3] | |
| Methylchloroisothiazolinone (MCI) | Schizosaccharomyces pombe | 2.6 | [3] |
| Escherichia coli | 0.5 | [3] | |

Experimental Protocols

DHODH Enzymatic Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a final electron acceptor, dichloroindophenol (DCIP).[\[1\]](#)

- Assay Components: Dihydroorotate (DHO), Coenzyme Q, and DCIP are prepared in an appropriate assay buffer.
- Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of DHODH enzyme.
- Data Acquisition: The decrease in absorbance of DCIP at 600 nm, corresponding to its reduction, is measured over time using a spectrophotometer.

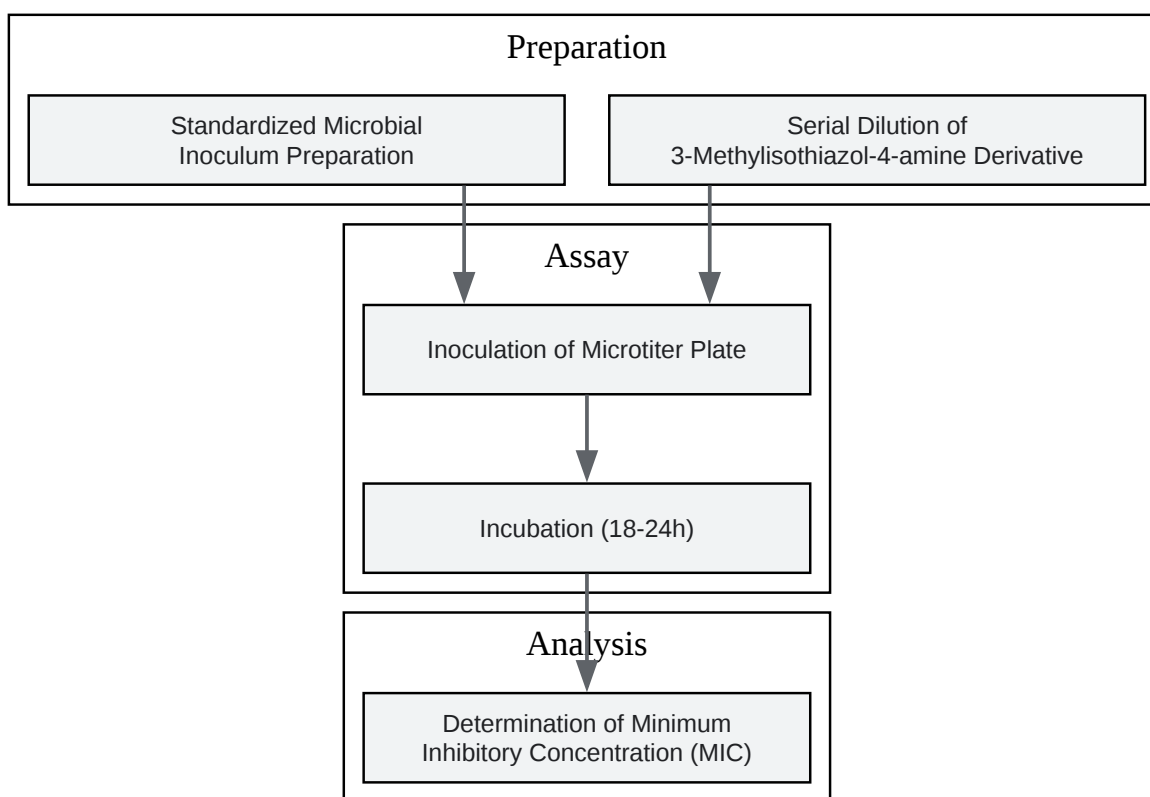
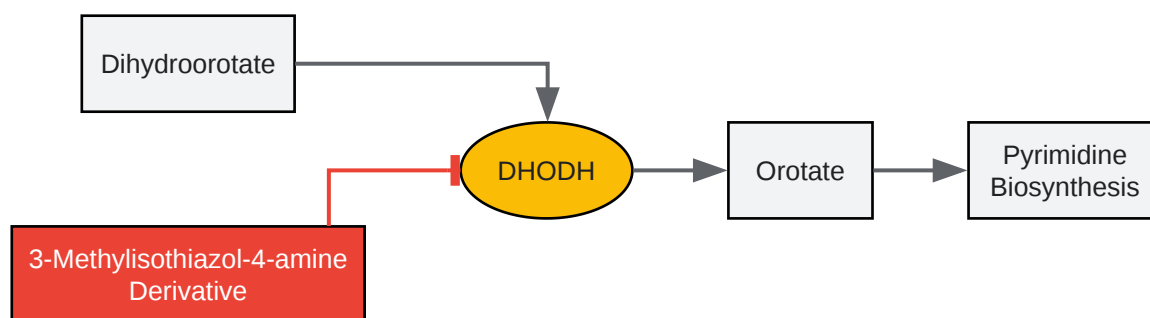
- Data Analysis: The initial reaction rates are calculated, and the half-maximal effective concentration (EC50) is determined by plotting the rates against the inhibitor concentrations. [\[1\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

- Inoculum Preparation: Bacterial or fungal cultures are grown on suitable agar plates. Colonies are then used to prepare a standardized inoculum suspension in a broth medium.
- Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Visualizations



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References

- 1. US20220089568A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 2. CA3027416A1 - Heteroaromatic derivatives as nik inhibitors - Google Patents [patents.google.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation [mdpi.com]
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